1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

Overview

Description

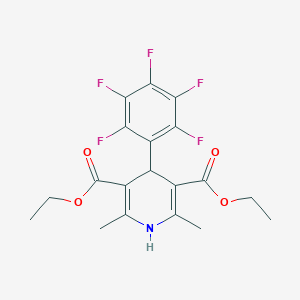

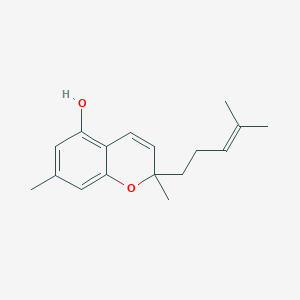

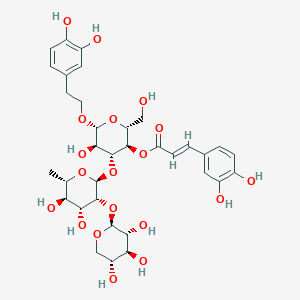

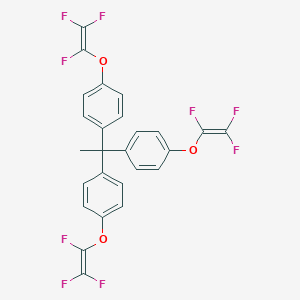

“1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane” is a chemical compound with the molecular formula C26H15F9O3 and a molecular weight of 546.38 . It is also known by other names such as “Benzene, 1,1’,1’'-ethylidynetris [4- [(1,2,2-trifluoroethenyl)oxy]-” and "1-[1,1-bis [4- (1,2,2-trifluoroethenoxy)phenyl]ethyl]-4- (1,2,2-trifluoroethenoxy)benzene" .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature with a melting point of 31-32°C .

Scientific Research Applications

Catalytic Applications

1,1,1-Tris(hydroxymethyl)ethane has been highlighted as a new, efficient, and versatile tridentate O-donor ligand in copper-catalyzed cross-coupling reactions. This ligand facilitates the formation of C-N, C-S, and C-O bonds in aryl iodides with amides, thiols, and phenols, yielding desired products in good to excellent yields (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Polymerization Kinetics

The kinetics of cyclopolymerization of trifluorovinyl aromatic ether monomers, including 1,1,1-tris(4-trifluorovinyloxyphenyl)ethane, were analyzed using time-resolved electron paramagnetic resonance spectroscopy. This study provided insights into the polymerization process and the formation of radical species (Nicolas Mifsud et al., 2007).

Hydrogen-Bonded Structures

Research on hydrogen-bonded structures of 1,1,1-tris(4-hydroxyphenyl)ethane has revealed the formation of continuous three-dimensional networks. These studies are pivotal in understanding the molecular architecture and potential applications in crystal engineering (G. Ferguson et al., 1997).

Synthesis and Thermal Properties

A novel alkyl-center-trisphenolic-based high-temperature phthalonitrile monomer was synthesized from 1,1,1-tris(4-hydroxyphenyl)ethane. This research is significant for the development of materials with excellent thermal stability and is relevant for high-temperature applications (Haitong Sheng et al., 2013).

Dendritic Macromolecules

Studies on the synthesis and characterization of dendritic aliphatic polyesters based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyl)ethane have been conducted. These research efforts contribute to the understanding of dendritic macromolecules and their potential applications in various fields (H. Ihre et al., 1996).

Safety and Hazards

Properties

IUPAC Name |

1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H15F9O3/c1-26(14-2-8-17(9-3-14)36-23(33)20(27)28,15-4-10-18(11-5-15)37-24(34)21(29)30)16-6-12-19(13-7-16)38-25(35)22(31)32/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUHHCMRFFGRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H15F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136615-09-3 | |

| Record name | Benzene, 1,1′,1′′-ethylidynetris[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136615-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70375393 | |

| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134130-24-8 | |

| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134130-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane unique in polymer chemistry?

A1: this compound is a trifunctional monomer capable of undergoing thermal [2π+2π] cyclodimerization through its trifluorovinyl ether functionalities. [, ] This reaction forms a network polymer with alternating perfluorocyclobutane and aromatic ether groups, resulting in a thermoset material. [, ] This unique polymerization mechanism leads to polymers with distinct thermal and oxidative stability. []

Q2: What is the significance of the biradicals observed during the polymerization of this compound?

A2: Electron paramagnetic resonance spectroscopy studies have revealed the formation of a triplet state during the early stages of this compound polymerization. [] This signal is attributed to a biradical intermediate, supporting the proposed mechanism of [2π+2π] cyclodimerization. [] Understanding the nature and behavior of these intermediates is crucial for controlling the polymerization process and achieving desired polymer properties.

Q3: How does the structure of the polymer derived from this compound contribute to its thermal and oxidative stability?

A3: The alternating perfluorocyclobutane and aromatic ether groups within the polymer backbone contribute to its remarkable stability. [] Research using thermal gravimetric analysis (TGA) revealed high decomposition temperatures, indicating robust thermal resistance. [] Additionally, FTIR studies coupled with TGA/mass spectrometry provided insights into the oxidative degradation process, allowing researchers to propose potential degradation mechanisms. [] This understanding is essential for predicting the material's long-term performance in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.